Cas no 198281-55-9 (3-[(4-Methylpiperazin-1-yl)methyl]aniline)
3-[(4-Methylpiperazin-1-yl)methyl]aniline Chemical and Physical Properties
Names and Identifiers
-
- 3-((4-Methylpiperazin-1-yl)methyl)aniline
- 3-(4-Methyl-piperazin-1-ylmethyl)aniline
- 3-(4-METHYL-PIPERAZIN-1-YLMETHYL)-ANILINE
- 3-[(4-Methylpiperazin-1-yl)methyl]aniline
- 1-(3-aminobenzyl)-4-methylpiperazine
- 3-(4-Methyl-piperazin-1-ylmethyl)-phenylamine
- 3-[(4-methylpiperazinyl)methyl]phenylamine
- TIMTEC-BB SBB007471
- Benzenamine, 3-[(4-methyl-1-piperazinyl)methyl]-
- 3-[(4-methyl-1-piperazinyl)methyl]aniline
- 3-(4-methylpiperazin-1-ylmethyl)aniline
- {3-[(4-Methylpiperazin-1-yl)methyl]phenyl}amine
- BAS 10150501
- ZGPHZHCPWKOKDX-UHFFFAOYSA-N
- STL316176
- AB9788
- Z285162780
- CS-0208343
- 3-((4-METHYLPIPERAZIN-1-YL)METHYL) BENZENAMINE
- 3-(4-methylpiperazinomethyl)-aniline
- SCHEMBL62758
- MFCD06804545
- BBL030691
- DB-065965
- DTXSID00424409
- 3-[(4-methyl-1-piperazinyl)methyl]phenylamine
- 3-(4-methyl-piperazin-1-ylmethyl)-aniline, AldrichCPR
- J-510738
- 198281-55-9
- AKOS000157509
- AB30364
- 1-(3-amino-benzyl)-4-methylpiperazine
- SY028808
- HB-5027
- EN300-54413
- AS-871/43475532
-
- MDL: MFCD06804545
- Inchi: 1S/C12H19N3/c1-14-5-7-15(8-6-14)10-11-3-2-4-12(13)9-11/h2-4,9H,5-8,10,13H2,1H3
- InChI Key: ZGPHZHCPWKOKDX-UHFFFAOYSA-N
- SMILES: N1(CC2C=CC=C(C=2)N)CCN(C)CC1
Computed Properties
- Exact Mass: 205.15800
- Monoisotopic Mass: 205.157897619g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 187
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 32.5
Experimental Properties
- PSA: 32.50000
- LogP: 1.47320
3-[(4-Methylpiperazin-1-yl)methyl]aniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y02945-250mg |
3-[(4-methylpiperazin-1-yl)methyl]aniline |
198281-55-9 | 95% | 250mg |
¥529.0 | 2024-07-16 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y02945-5g |
3-[(4-methylpiperazin-1-yl)methyl]aniline |
198281-55-9 | 95% | 5g |
¥2519.0 | 2024-07-16 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y02945-10g |
3-[(4-methylpiperazin-1-yl)methyl]aniline |
198281-55-9 | 95% | 10g |
¥4279.0 | 2024-07-16 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y02945-1g |
3-[(4-methylpiperazin-1-yl)methyl]aniline |
198281-55-9 | 95% | 1g |
¥1129.0 | 2024-07-16 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y02945-25g |
3-[(4-methylpiperazin-1-yl)methyl]aniline |
198281-55-9 | 95% | 25g |
¥7879.0 | 2024-07-16 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0137-1g |
3-(4-Methyl-piperazin-1-ylmethyl)-aniline |
198281-55-9 | 96% | 1g |
551.23CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0137-5g |
3-(4-Methyl-piperazin-1-ylmethyl)-aniline |
198281-55-9 | 96% | 5g |
1653.68CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0137-25g |
3-(4-Methyl-piperazin-1-ylmethyl)-aniline |
198281-55-9 | 96% | 25g |
5427.47CNY | 2021-05-08 | |
| Chemenu | CM118524-5g |
3-[(4-Methyl-1-piperazinyl)methyl]aniline |
198281-55-9 | 95% | 5g |
$209 | 2021-08-06 | |
| Chemenu | CM118524-10g |
3-[(4-Methyl-1-piperazinyl)methyl]aniline |
198281-55-9 | 95% | 10g |
$355 | 2021-08-06 |
3-[(4-Methylpiperazin-1-yl)methyl]aniline Suppliers
3-[(4-Methylpiperazin-1-yl)methyl]aniline Related Literature
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
Additional information on 3-[(4-Methylpiperazin-1-yl)methyl]aniline
Professional Introduction to 3-[(4-Methylpiperazin-1-yl)methyl]aniline (CAS No. 198281-55-9)
3-[(4-Methylpiperazin-1-yl)methyl]aniline, a compound with the CAS number 198281-55-9, is a significant molecule in the field of pharmaceutical chemistry and drug discovery. This compound belongs to the class of amine derivatives and features a unique structural framework that has garnered considerable attention from researchers due to its potential biological activities and synthetic utility.
The molecular structure of 3-[(4-Methylpiperazin-1-yl)methyl]aniline consists of an aniline moiety linked to a 4-methylpiperazine group through a methylene bridge. This configuration imparts specific electronic and steric properties that make it a valuable scaffold for designing novel therapeutic agents. The presence of both aromatic and heterocyclic rings in its structure enhances its solubility and interaction with biological targets, making it a promising candidate for further exploration.
In recent years, there has been growing interest in exploring the pharmacological properties of compounds containing the piperazine moiety. Piperazine derivatives are well-known for their role as pharmacophores in various drugs, including antipsychotics, antihistamines, and antiparasitic agents. The methyl substitution on the piperazine ring further modulates its pharmacokinetic and pharmacodynamic profiles, making it an attractive modification for drug development.
One of the most compelling aspects of 3-[(4-Methylpiperazin-1-yl)methyl]aniline is its potential as a lead compound for the development of new medications. Researchers have been investigating its interactions with various biological targets, including enzymes and receptors, to identify possible therapeutic applications. Preliminary studies suggest that this compound may exhibit inhibitory activity against certain enzymes involved in inflammatory pathways, which could make it useful in treating conditions such as rheumatoid arthritis and inflammatory bowel disease.
The synthesis of 3-[(4-Methylpiperazin-1-yl)methyl]aniline involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions, reductive amination, and condensation reactions. The use of advanced catalytic systems and green chemistry principles has enabled more efficient and environmentally friendly synthetic methodologies, aligning with the growing emphasis on sustainable drug development practices.
The pharmacokinetic profile of 3-[(4-Methylpiperazin-1-yl)methyl]aniline is another area of active investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for determining its suitability for clinical use. Advanced computational modeling techniques have been employed to predict the pharmacokinetic behavior of this compound, helping researchers design more effective dosing regimens and minimize potential side effects.
In addition to its therapeutic potential, 3-[(4-Methylpiperazin-1-yl)methyl]aniline has shown promise in preclinical studies as a tool compound for understanding drug-receptor interactions. Its well-defined structure allows researchers to systematically modify specific regions to study how changes in the molecular framework affect binding affinity and biological activity. This approach has been instrumental in developing structure-based drug design strategies that enhance the efficiency of hit-to-drug discovery pipelines.
The regulatory landscape for pharmaceutical compounds like 3-[(4-Methylpiperazin-1-yl)methyl]aniline is stringent but well-established. Compliance with Good Manufacturing Practices (GMP) and other regulatory guidelines ensures that these compounds are produced consistently and safely. Researchers must navigate complex regulatory pathways to bring new drugs to market, but the growing interest in innovative therapies provides ample opportunity for compounds with demonstrated efficacy.
The future directions for research on 3-[(4-Methylpiperazin-1-yl)methyl]aniline are diverse and exciting. Ongoing studies aim to explore its potential in treating neurological disorders, where piperazine derivatives have shown particular promise. Additionally, researchers are investigating its role in anti-cancer therapies, leveraging its ability to interact with key biological targets involved in tumor growth and progression.
In conclusion, 3-[(4-Methylpiperazin-1-yl)methyl]aniline (CAS No. 198281-55-9) represents a significant advancement in pharmaceutical chemistry with broad applications across multiple therapeutic areas. Its unique structural features, combined with promising preclinical results, make it a valuable compound for further research and development. As our understanding of biological mechanisms continues to evolve, compounds like this will play an increasingly important role in shaping the future of medicine.
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